![molecular formula C8H9NO4S B1431606 Methyl 2-methanesulfonylpyridine-3-carboxylate CAS No. 1426958-31-7](/img/structure/B1431606.png)
Methyl 2-methanesulfonylpyridine-3-carboxylate
Overview
Description
Methyl 2-methanesulfonylpyridine-3-carboxylate is a chemical compound with the CAS Number: 1426958-31-7 and a linear formula of C8H9NO4S . It has a molecular weight of 215.23 .
Molecular Structure Analysis
The InChI code for Methyl 2-methanesulfonylpyridine-3-carboxylate is 1S/C8H9NO4S/c1-13-8(10)6-4-3-5-9-7(6)14(2,11)12/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Chemical Synthesis
“Methyl 2-methanesulfonylpyridine-3-carboxylate” is a chemical compound used in the synthesis of various other compounds . It has a molecular weight of 215.23 and its IUPAC name is methyl 2-(methylsulfonyl)nicotinate .
Flow Synthesis of 2-Methylpyridines
This compound has been used in the flow synthesis of 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Alkylation of Pyridine
“Methyl 2-methanesulfonylpyridine-3-carboxylate” can be used in the alkylation of pyridine with methanol . In one example, a series of Ni-Co ferrite catalysts were used for the alkylation of pyridine with methanol using a down-flow vapour-phase reactor that produced 2-, 3-methylpyridines, and 2,6-lutidine as the major products .
Medicinal Chemistry
As part of a medicinal chemistry project, this compound can be used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines .
Green Chemistry
The use of “Methyl 2-methanesulfonylpyridine-3-carboxylate” in flow synthesis represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Industrial Applications
Methylpyridines, which can be synthesized using “Methyl 2-methanesulfonylpyridine-3-carboxylate”, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Safety And Hazards
properties
IUPAC Name |
methyl 2-methylsulfonylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-4-3-5-9-7(6)14(2,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVPISQOAGDDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methanesulfonylpyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.